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Compound of Interest

Compound Name:
2-Chloro-4-iodo-5-

(methoxymethoxy)pyridine

CAS No.: 877133-57-8

Cat. No.: B1507372

Get Quote

Executive Summary
This guide details the strategic functionalization of 2-Chloro-4-iodo-5-
(methoxymethoxy)pyridine, a high-value scaffold in kinase inhibitor discovery (e.g., FGFR, c-

Met pathways). The molecule presents a "tri-vector" reactivity profile:

C4-Iodo: Highly reactive toward oxidative addition (Pd-catalysis).

C2-Chloro: Moderately reactive; requires activation or specialized ligands.

C5-MOM: A protected hydroxyl group acting as an electron-donating group (EDG),

modulating ring electronics until acidic deprotection.

Core Strategy: The distinct bond dissociation energies (

) allow for highly chemoselective transformations. We prioritize C4 functionalization under mild
conditions, followed by harsher C2 diversification, and conclude with MOM deprotection.
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Reactivity Profile & Mechanistic Logic[1][2]
The Electronic Landscape
The pyridine ring is electron-deficient, but the 5-(methoxymethoxy) group (an acetal) acts as an

Electron Donating Group (EDG) via resonance. This has two critical effects:

C4 Position: The inductive withdrawal of the nitrogen is counteracted slightly by the C5-EDG,

but the C-I bond remains the "softest" electrophile, ensuring exclusive reaction with Pd(0) at

room temperature.

C2 Position: The C5-EDG increases electron density at C2 (para-like resonance), making it

less electrophilic than a naked 2-chloropyridine. Consequently, standard

reactions at C2 require elevated temperatures or strong nucleophiles.

Workflow Visualization
The following diagram illustrates the divergent pathways for sequential functionalization.
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5-(MOM)pyridine

Intermediate A
(C4-Functionalized)

Phase 1: Suzuki/Sonogashira
(Pd(0), RT, Mild Base) Intermediate B

(C2-Functionalized)

Phase 2: Buchwald or SnAr
(Pd(II)/Ligand or Heat) Final Target

(5-OH Unmasked)

Phase 3: Deprotection
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Caption: Sequential logic flow. The C4-Iodo bond is the kinetic entry point, preserving the C2-

Chloro bond for subsequent steps.

Phase 1: Chemoselective C4-Coupling (Suzuki-
Miyaura)
Objective: Install aryl/heteroaryl groups at C4 without disturbing the C2-Cl bond. Challenge:

Preventing "scrambling" or bis-coupling. Solution: Exploit the rate of oxidative addition. Pd

inserts into C-I orders of magnitude faster than C-Cl.

Protocol A: C4-Selective Suzuki Coupling
Applicable for: Aryl boronic acids, Heteroaryl boronic esters.
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Component Reagent
Equiv.[1][2][3][4][5]
[6][7][8][9]

Role

Catalyst 0.03 (3 mol%)

Standard Pd(0)

source; bulky ligands

prevent C2 insertion.

Base (2M aq) 2.5

Mild base; avoids

hydrolysis of the MOM

group.

Solvent DME or 1,4-Dioxane -

Ethereal solvents

stabilize the Pd-

intermediate.

Temp 25°C - 45°C -

CRITICAL: Do not

exceed 50°C to

ensure C2-Cl integrity.

Step-by-Step Procedure:

Charge: In a reaction vial, combine the substrate (1.0 equiv), boronic acid (1.1 equiv), and

(0.03 equiv).

Inert: Seal and purge with

or Argon for 5 minutes.

Solvate: Add degassed DME (0.2 M concentration) and 2M

(2.5 equiv).

React: Stir vigorously at Room Temperature for 4–12 hours. Monitor by LCMS.

Note: If conversion is slow, warm to 40°C. Avoid reflux.

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.
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Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C2-Cl signal

in LCMS (distinctive 3:1 isotope pattern).

Phase 2: C2-Functionalization (The "Hard"
Electrophile)
Objective: Displace the C2-Chloride. Challenge: The C5-MOM group deactivates the ring

toward Nucleophilic Aromatic Substitution (

). Solution: Use Buchwald-Hartwig Amination for broad scope, or harsh

conditions for sterically unhindered amines.

Protocol B: Buchwald-Hartwig Amination (Preferred)
Recommended for: Complex amines, anilines, or when mild thermal conditions are required.

Component Reagent
Equiv.[1][2][3][4][5]
[6][7][8][9]

Role

Catalyst 0.05 Pd source.

Ligand XPhos or BrettPhos 0.10

Electron-rich, bulky

ligands facilitate

oxidative addition into

C-Cl.

Base or 2.0
Strong base required

for the catalytic cycle.

Solvent
Toluene or t-Amyl

Alcohol
-

Non-polar solvents

often perform better

here.

Temp 80°C - 100°C -
Energy barrier for C-

Cl insertion is higher.

Step-by-Step Procedure:

Charge: Combine Intermediate A (from Phase 1), Amine (1.2 equiv),
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(5 mol%), XPhos (10 mol%), and Base.

Purge: Rigorous deoxygenation is required (3x vacuum/backfill cycles).

React: Heat to 90°C for 4–16 hours.

Validation: LCMS should show total loss of the Chlorine isotope pattern.

Protocol C: Classical (Alternative)
Only for: Small, nucleophilic amines (e.g., morpholine, pyrrolidine).

Conditions: 3-5 equiv of amine, NMP or DMSO solvent, 120°C - 140°C.

Warning: The MOM group is stable to base, but prolonged heating >150°C may cause

degradation.

Phase 3: MOM Deprotection[6]
Objective: Unmask the C5-Hydroxyl (Phenol mimic). Mechanism: Acid-catalyzed hydrolysis of

the acetal.

Protocol D: Acidic Cleavage
Reagent Conditions Notes

4M HCl in Dioxane RT, 1-4 h
Standard. Precipitate often

forms (HCl salt of pyridine).

TFA / DCM (1:1) RT, 1-2 h
Milder. Requires removal of

excess TFA.

Step-by-Step Procedure:

Dissolve the C2/C4-substituted pyridine in DCM (0.1 M).

Add TFA (equal volume to DCM) dropwise at 0°C.

Warm to RT and monitor by TLC (MOM ethers are less polar; the free hydroxyl will stick to

the baseline).
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Quench: Carefully neutralize with saturated

.

Caution: The product is a hydroxypyridine/pyridone tautomer system. It may be

amphoteric. Adjust pH to ~7 for extraction into EtOAc/IPA (3:1).

Data Summary & Troubleshooting
Observation Diagnosis Remedial Action

Phase 1: Bis-coupling

observed

Temperature too high or

Catalyst too active.

Switch to

(less active than XPhos-Pd-

G3); strictly maintain <40°C.

Phase 2: No Reaction (

)
C5-MOM deactivation effect.

Switch to Buchwald-Hartwig

(Protocol B).

is electronically disfavored

here.

Phase 3: Product lost in

aqueous

Amphoteric nature of 5-

hydroxypyridine.

Do not use strong caustic

wash. Salt out the aqueous

layer; use polar organic

solvent (IPA/DCM) for

extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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